

Application Notes and Protocols: CRISPR Screen to Identify Lunresertib Resistance Genes

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Compound of Interest

Compound Name: Lunresertib

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Introduction

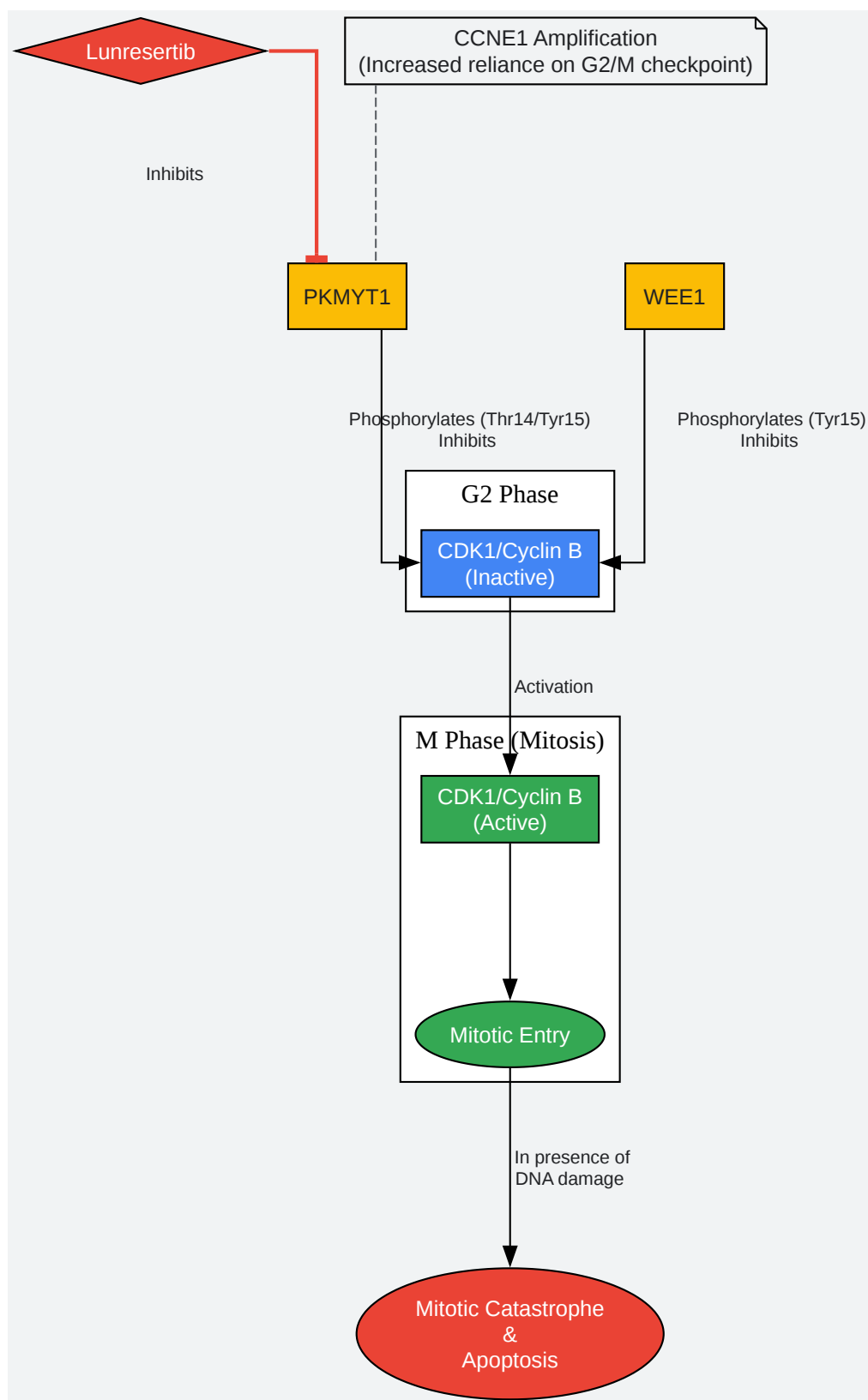
Lunresertib (RP-6306) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[1][2] PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, primarily by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[3][4] Inhibition of PKMYT1 by **Lunresertib** leads to premature mitotic entry and subsequent apoptotic cell death in susceptible cancer cells.[3]

Lunresertib has shown synthetic lethality in tumors with specific genetic alterations, including Cyclin E1 (CCNE1) amplification and loss-of-function mutations in FBXW7 and PPP2R1A.[1][2] These alterations are key drivers in a variety of cancers. While showing promise in clinical trials, the emergence of drug resistance remains a significant challenge in cancer therapy.[4][5][6][7][8]

This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to **Lunresertib**. Identifying these resistance mechanisms is crucial for developing effective combination therapies, patient stratification strategies, and next-generation inhibitors.

Signaling Pathway of Lunresertib Action

The diagram below illustrates the mechanism of action of **Lunresertib**. Under normal conditions, PKMYT1 and the related kinase WEE1 phosphorylate CDK1, keeping it inactive and preventing premature entry into mitosis. In cancer cells with alterations like CCNE1 amplification, there is an increased reliance on the G2/M checkpoint for survival. **Lunresertib** inhibits PKMYT1, leading to the activation of CDK1, forcing the cell into mitosis with unrepaired DNA damage, resulting in mitotic catastrophe and apoptosis.

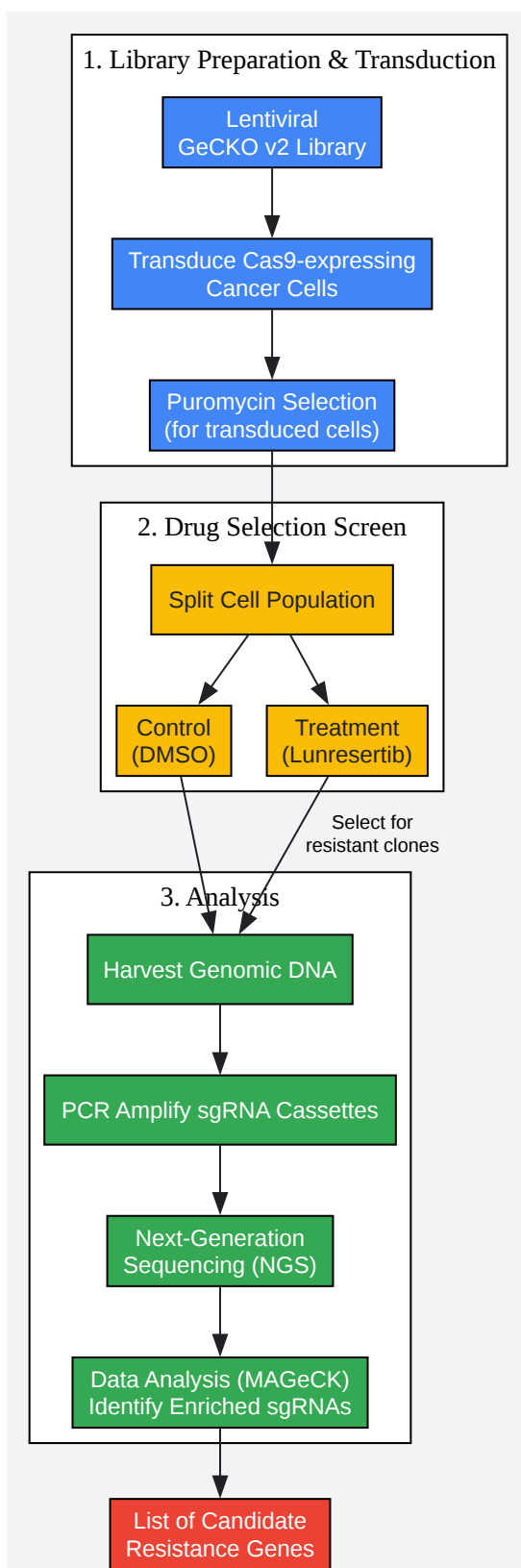


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Caption: **Lunresertib** inhibits PKMYT1, leading to CDK1 activation and mitotic catastrophe.

Experimental Workflow for CRISPR-Cas9 Resistance Screen

The following diagram outlines the key steps of the genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, lead to resistance to **Lunresertib**.



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Caption: Workflow for a pooled CRISPR-Cas9 screen to find **Lunresertib** resistance genes.

Experimental Protocols

This section provides a detailed methodology for conducting a genome-wide CRISPR-Cas9 knockout screen to identify **Lunresertib** resistance genes. This protocol is adapted from established methods for drug resistance screens.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Cell Line and Reagents

- Cell Line: A cancer cell line known to be sensitive to **Lunresertib** and stably expressing Cas9 (e.g., OVCAR3, a CCNE1-amplified ovarian cancer cell line).
- CRISPR Library: A genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello).[\[8\]](#)
- Reagents: **Lunresertib**, DMSO (vehicle control), Puromycin, Polybrene, cell culture media and supplements, lentivirus packaging plasmids, transfection reagent, genomic DNA extraction kit, PCR reagents for NGS library preparation.

Lentiviral Library Production

- Amplify the pooled sgRNA library plasmid.
- Co-transfect the library plasmid along with lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells.
- Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
- Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 μ m filter.
- Titer the virus to determine the optimal multiplicity of infection (MOI).

CRISPR Library Transduction

- Plate the Cas9-expressing cancer cells.
- Transduce the cells with the lentiviral CRISPR library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA. Use Polybrene to enhance transduction efficiency.

- Maintain a cell population size that ensures high coverage of the library (e.g., >500 cells per sgRNA).
- Two days post-transduction, begin selection with Puromycin to eliminate non-transduced cells.
- Expand the surviving cells, maintaining library coverage.

Lunresertib Resistance Screen

- After puromycin selection and cell expansion, harvest a baseline cell sample (T0).
- Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with **Lunresertib**.
- Treat the cells with a predetermined concentration of **Lunresertib** (e.g., IC80) that provides strong selective pressure.
- Culture the cells for 14-21 days, passaging as needed and maintaining library coverage. Replenish the media with fresh DMSO or **Lunresertib** every 2-3 days.
- Harvest the final cell populations from both the DMSO and **Lunresertib** arms.

Genomic DNA Extraction and Next-Generation Sequencing (NGS)

- Extract genomic DNA from the T0, DMSO-treated, and **Lunresertib**-treated cell pellets.
- Use a two-step PCR process to amplify the integrated sgRNA sequences and add Illumina sequencing adapters and barcodes.
- Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

Data Analysis

- Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[\[3\]](#)[\[12\]](#)

- Compare the sgRNA read counts in the **Lunresertib**-treated sample to the DMSO-treated (or T0) sample.
- Identify sgRNAs that are significantly enriched in the **Lunresertib**-treated population. These sgRNAs target genes whose knockout confers resistance.
- Rank genes based on statistical significance (e.g., false discovery rate - FDR) and the magnitude of enrichment (e.g., log2 fold change).

Data Presentation

The following tables present hypothetical quantitative data from a successful CRISPR screen, identifying top candidate genes conferring resistance to **Lunresertib**.

Table 1: Top 10 Enriched Genes in **Lunresertib** Resistance Screen

Rank	Gene Symbol	Description	Average Log2 Fold Change	p-value	FDR
1	ABCB1	ATP Binding Cassette Subfamily B Member 1 (MDR1)	8.2	1.5e-8	2.9e-6
2	WEE1	WEE1 G2 Checkpoint Kinase	6.5	3.2e-7	3.1e-5
3	AURKA	Aurora Kinase A	5.9	8.1e-7	5.2e-5
4	BCL2L1	BCL2 Like 1 (Bcl-xL)	5.5	2.4e-6	1.1e-4
5	TP53BP1	Tumor Protein P53 Binding Protein 1	5.1	5.6e-6	2.0e-4
6	PLK1	Polo-Like Kinase 1	4.8	9.3e-6	2.8e-4
7	CDK1	Cyclin Dependent Kinase 1	4.5	1.2e-5	3.1e-4
8	SLC7A11	Solute Carrier Family 7 Member 11	4.2	2.5e-5	5.4e-4
9	GSK3B	Glycogen Synthase Kinase 3 Beta	3.9	4.1e-5	7.6e-4

10	NFKB1	Nuclear Factor Kappa B Subunit 1	3.6	6.8e-5	1.1e-3
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Table 2: sgRNA-Level Data for Top Candidate Gene (ABCB1)

Gene Symbol	sgRNA ID	sgRNA Sequence	Log2 Fold Change	p-value
ABCB1	ABCB1_1	GAGCAGCTGA AGACAGATGTA G	8.5	2.1e-7
ABCB1	ABCB1_2	TCCGTCACAG GTCCTCATCAA G	8.3	3.5e-7
ABCB1	ABCB1_3	CTTGATGAGGA CCTGTCACGG A	8.0	8.9e-7
ABCB1	ABCB1_4	GATGCCTCCTC CCTGTTGCTGA	7.9	1.2e-6

Interpretation of Results and Follow-up Validation

The hypothetical results point to several plausible mechanisms of **Lunresertib** resistance:

- **Drug Efflux:** The top hit, ABCB1 (MDR1), is a well-known multidrug resistance pump, suggesting that increased efflux of **Lunresertib** is a primary resistance mechanism.
- **Target Pathway Redundancy:** The enrichment of WEE1 is highly significant. WEE1 and PKMYT1 are functionally redundant kinases that both inhibit CDK1. Upregulation or loss of a negative regulator of WEE1 could compensate for PKMYT1 inhibition.
- **Cell Cycle Bypass:** Genes like AURKA and PLK1, which are key regulators of mitosis, could potentially offer bypass mechanisms when the G2/M checkpoint is abrogated by

Lunresertib. Loss of CDK1 itself would logically confer resistance as it is the downstream effector of PKMYT1 inhibition.

- Apoptosis Evasion: The anti-apoptotic gene BCL2L1 (Bcl-xL) could allow cells to survive the mitotic catastrophe induced by **Lunresertib**.

Validation of top hits is a critical next step and should include:

- Individual sgRNA Knockout: Validate that the knockout of candidate genes using individual sgRNAs in the parental cell line confers resistance to **Lunresertib** in cell viability assays.
- Overexpression Studies: For relevant hits, investigate if overexpression sensitizes cells to **Lunresertib**.
- Mechanism of Action Studies: Investigate how the loss of the candidate gene leads to resistance (e.g., for ABCB1, measure intracellular drug concentration; for WEE1, assess CDK1 phosphorylation status).
- Clinical Relevance: Analyze patient tumor databases to see if the expression levels of identified genes correlate with treatment outcomes for similar agents.

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